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molecular formula C13H15ClO B8335578 2-Benzyl-6-chloro-cyclohexanone

2-Benzyl-6-chloro-cyclohexanone

Cat. No. B8335578
M. Wt: 222.71 g/mol
InChI Key: BCNPAUNXYDNKOU-UHFFFAOYSA-N
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Patent
US07727979B2

Procedure details

The chlorination of 2-benzylcyclohexanone takes place in a manner similar to that described above for the preparation of 2-tert-butyl-6-chloro-cyclohexanone. The title compound is reacted as a crude product without further characterization.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-tert-butyl-6-chloro-cyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][C:9]1=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(C1CCCC([Cl:25])C1=O)(C)(C)C>>[CH2:1]([CH:8]1[CH2:13][CH2:12][CH2:11][CH:10]([Cl:25])[C:9]1=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C1C(CCCC1)=O
Step Three
Name
2-tert-butyl-6-chloro-cyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1C(C(CCC1)Cl)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1C(C(CCC1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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